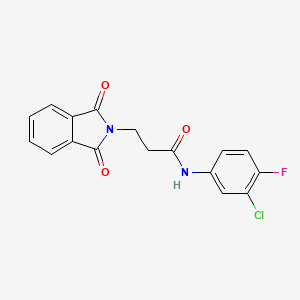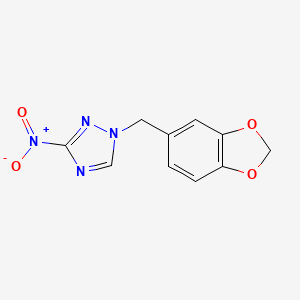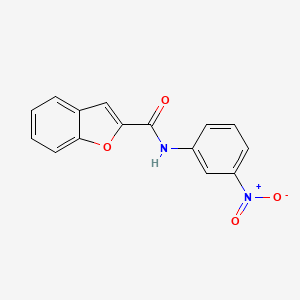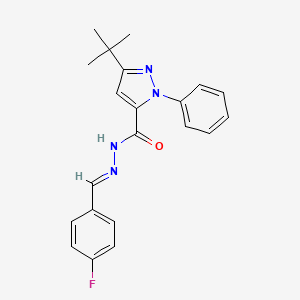![molecular formula C16H18N6O2S2 B5560929 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)
N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves multiple steps, including chlorination, ammonolysis, and condensation processes, with a focus on optimizing these steps to improve yield. For example, the improvement on the synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide through chlorination, ammonolysis, condensation, and purification steps resulted in a total yield of 75% (Zhang De-jun, 2006).
Molecular Structure Analysis
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives have been extensively studied. These studies reveal the importance of torsion angles and hydrogen bonding in determining the compound's structure. For example, variations in the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles significantly affect the compound's conformation, influencing intermolecular π-π stacking and hydrogen bonding (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).
Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
Sulfonamide derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and antimicrobial properties. For instance, Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives exhibiting notable anti-inflammatory, analgesic, and anticancer activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself. Such derivatives have shown promise for development into therapeutic agents, highlighting the potential of sulfonamide compounds in cancer therapy and pain management (Küçükgüzel et al., 2013).
Additionally, compounds like thienopyrimidine derivatives have been synthesized and evaluated for their pronounced antimicrobial activity, indicating the role of sulfonamide derivatives in combating microbial infections (Bhuiyan et al., 2006).
Enzyme Inhibition and Antioxidant Activity
Sulfonamides incorporating 1,3,5-triazine motifs have been studied for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's, as well as pigmentation disorders. The study by Lolak et al. (2020) demonstrates that these benzenesulfonamides showed moderate antioxidant activity and significant inhibitory potency against acetylcholinesterase and butyrylcholinesterase, suggesting their potential in treating neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).
Ligand for Metal Coordination
Sulfonamide derivatives have also been explored for their potential as ligands in metal coordination, which is crucial for developing new materials with specific optical, electrical, or catalytic properties. Jacobs et al. (2013) reported on the molecular and supramolecular structures of various sulfonamide derivatives, highlighting their utility in forming hydrogen-bonded structures and their potential in materials science (Jacobs et al., 2013).
Propriétés
IUPAC Name |
N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-12-4-5-13(18-11-12)20-15-7-6-14(21-22-15)17-8-9-19-26(23,24)16-3-2-10-25-16/h2-7,10-11,19H,8-9H2,1H3,(H,17,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARGAPFQBUAASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)


![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)
![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)
![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)
![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)
![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)

